molecular formula C11H6BrClO B11849326 4-Bromo-2-naphthoyl chloride

4-Bromo-2-naphthoyl chloride

Cat. No.: B11849326
M. Wt: 269.52 g/mol
InChI Key: HRHJMUDIGYWLMN-UHFFFAOYSA-N
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Description

4-Bromo-2-naphthoyl chloride is an organic compound characterized by the presence of a bromine atom and a naphthoyl chloride group attached to a naphthalene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various derivatives used in pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-naphthoyl chloride typically involves the bromination of 2-naphthoyl chloride. The process begins with the preparation of 2-naphthoyl chloride, which can be synthesized by reacting 2-naphthoic acid with thionyl chloride. The resulting 2-naphthoyl chloride is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-naphthoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2-naphthoyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl chloride group are electrophilic centers that can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific derivative formed from the compound .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-naphthoyl chloride is unique due to the presence of both bromine and naphthoyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the preparation of complex organic molecules .

Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

4-bromonaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

HRHJMUDIGYWLMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)Cl

Origin of Product

United States

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